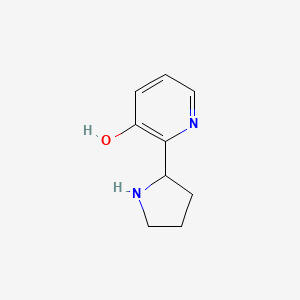

2-(Pyrrolidin-2-yl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1150617-91-6 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-pyrrolidin-2-ylpyridin-3-ol |

InChI |

InChI=1S/C9H12N2O/c12-8-4-2-6-11-9(8)7-3-1-5-10-7/h2,4,6-7,10,12H,1,3,5H2 |

InChI Key |

FOSVDLDCLWVSDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=N2)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Pyrrolidin 2 Yl Pyridin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic framework and spatial arrangement of 2-(Pyrrolidin-2-yl)pyridin-3-ol can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronic effects of the constituent pyridine (B92270) and pyrrolidine (B122466) rings.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The pyridine protons (H-4, H-5, H-6) would appear in the downfield region (typically δ 7.0–8.5 ppm) due to the aromatic ring current. The protons of the pyrrolidine ring, including the methine proton at the C-2' position and the methylene (B1212753) protons at C-3', C-4', and C-5', would resonate in the upfield aliphatic region (typically δ 1.5–4.5 ppm). The protons of the hydroxyl (-OH) and amine (-NH) groups are expected to produce broad signals whose chemical shifts are dependent on solvent and concentration.

The ¹³C NMR spectrum will complement the proton data, showing nine distinct carbon signals. The carbons of the pyridine ring would be found in the aromatic region (δ 120–160 ppm), with the carbon bearing the hydroxyl group (C-3) being significantly deshielded. The aliphatic carbons of the pyrrolidine ring would appear in the upfield region (δ 25–70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine Ring | ||

| C-2 | - | ~155-160 |

| C-3 | - | ~150-155 |

| C-4 | ~7.0-7.2 | ~120-125 |

| C-5 | ~7.2-7.4 | ~125-130 |

| C-6 | ~8.0-8.2 | ~145-150 |

| OH | Variable (broad) | - |

| Pyrrolidine Ring | ||

| C-2' | ~4.0-4.5 | ~60-65 |

| C-3' | ~1.8-2.2 | ~30-35 |

| C-4' | ~1.6-2.0 | ~24-28 |

| C-5' | ~3.0-3.5 | ~45-50 |

Note: Predicted values are based on the analysis of structurally similar compounds such as nicotine (B1678760) analogues and substituted pyridines. nih.govacs.orgnih.gov

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons, confirming the spin systems within the pyridine ring (H-4/H-5/H-6) and the pyrrolidine ring (H-2'/H-3'/H-4'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. The key correlation expected in the HMBC spectrum of this compound would be between the pyrrolidine H-2' proton and the pyridine C-2 carbon, definitively proving the linkage between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY data can help determine the preferred conformation and relative stereochemistry of the molecule, for instance, by showing spatial proximity between specific protons on the pyridine ring and the pyrrolidine ring. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (FT-Raman). These techniques are complementary and provide a characteristic fingerprint of the molecule.

The FT-IR and FT-Raman spectra of this compound are expected to display characteristic bands corresponding to its main functional groups.

O-H and N-H Stretching: A broad band in the region of 3200–3600 cm⁻¹ in the FT-IR spectrum would be indicative of the O-H (hydroxyl) and N-H (secondary amine) stretching vibrations, likely broadened due to hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring would produce a series of sharp bands in the 1400–1650 cm⁻¹ region. core.ac.uk

Ring Vibrations: The skeletal vibrations of both the pyridine and pyrrolidine rings will contribute to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹), providing a unique identifier for the compound.

C-O Stretching: The C-O stretching vibration from the phenolic hydroxyl group is expected to produce a strong band in the 1200–1300 cm⁻¹ range.

Table 2: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3200–3600 | ν(O-H), ν(N-H) stretch | Hydroxyl, Amine |

| 3000–3100 | ν(C-H) stretch | Aromatic |

| 2850–2960 | ν(C-H) stretch | Aliphatic |

| 1580–1650 | ν(C=C), ν(C=N) stretch | Pyridine Ring |

| 1400–1500 | Ring Skeletal Vibrations | Pyridine Ring |

Note: Predicted values are based on typical frequencies for the specified functional groups found in similar heterocyclic systems. researchgate.netsurfacesciencewestern.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (molecular formula: C₉H₁₂N₂O), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. The calculated exact mass is 164.1004 g/mol .

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•) with an m/z of 164. The fragmentation of this ion would provide valuable structural clues. The most likely fragmentation pathways would involve the cleavage of the bond connecting the two rings and characteristic losses from the pyrrolidine ring.

α-Cleavage: A primary fragmentation event is often the cleavage of the C-C bond between the two rings. This would lead to the formation of a pyridinol-containing fragment or a protonated pyrrolidine fragment.

Loss of Ethylene (B1197577): A characteristic fragmentation pattern for pyrrolidine rings is the loss of an ethylene molecule (C₂H₄, 28 Da) via a retro-Diels-Alder-type mechanism.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, for instance, by losing hydrogen cyanide (HCN, 27 Da). researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 164 | [C₉H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₇H₇N₂O]⁺ | M⁺• - C₂H₅• (Loss of ethyl radical from pyrrolidine) |

| 108 | [C₅H₄NO-CH₂]⁺ | Cleavage of C2-C2' bond, fragment from pyridine side |

| 95 | [C₅H₅NO]⁺• | Pyridin-3-ol radical cation |

Note: The fragmentation pattern is a prediction based on established fragmentation rules for heterocyclic compounds. sapub.orgchemguide.co.ukmiamioh.edu

LC-MS for Purity Assessment and Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in the pharmaceutical and chemical industries for the determination of compound purity and the identification of impurities. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity.

In the context of synthesizing and characterizing novel compounds such as this compound, LC-MS plays a crucial role. The purity of a synthesized batch can be readily assessed by analyzing the sample using an appropriate LC method, where the main compound should ideally appear as a single, sharp peak in the chromatogram. The area under this peak is proportional to the amount of the compound, and by comparing it to the total area of all detected peaks, a percentage purity can be calculated.

Furthermore, LC-MS is invaluable for impurity profiling. During the synthesis of this compound, various impurities may arise from starting materials, by-products, or degradation products. These impurities can be separated from the main compound on the LC column and subsequently detected by the mass spectrometer. The mass-to-charge ratio (m/z) of each impurity provides vital information about its molecular weight, which is a critical first step in its structural elucidation. By analyzing the fragmentation patterns of the impurity ions (MS/MS analysis), further structural details can be obtained, aiding in the identification of unknown impurities.

While the general methodology for using LC-MS for purity assessment and impurity profiling is well-established, specific experimental data for this compound, including chromatograms and mass spectra, are not publicly available in the referenced scientific literature. The development of a specific LC-MS method for this compound would involve optimizing parameters such as the stationary phase (column), mobile phase composition and gradient, and mass spectrometer settings to achieve the best separation and detection of the target compound and any potential impurities.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice, which is fundamental to understanding a compound's physical and chemical properties.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous confirmation of its molecular structure. The resulting crystallographic data would provide precise measurements of the covalent bonds within the pyrrolidine and pyridine rings, as well as the bond connecting these two heterocyclic systems and the hydroxyl group attached to the pyridine ring.

However, a comprehensive search of the existing scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, specific experimental values for its solid-state structural parameters are not available.

Bond Lengths, Bond Angles, and Torsion Angles

In the absence of experimental X-ray crystallographic data for this compound, it is not possible to provide a definitive table of its bond lengths, bond angles, and torsion angles. These parameters are unique to the specific arrangement of atoms in the crystal and are influenced by the electronic environment and steric interactions within the molecule and its crystal packing.

Theoretically, these parameters could be estimated using computational modeling methods. However, such theoretical values would not represent experimentally determined structural data and would need to be validated against empirical findings.

Intermolecular Interactions and Crystal Packing

The way molecules of this compound would pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the pyridine ring. The presence of a hydroxyl group (-OH) and the nitrogen atoms in both the pyrrolidine and pyridine rings suggests that hydrogen bonding would likely be a dominant intermolecular interaction, playing a key role in the formation of the crystal lattice.

Without experimental crystallographic data, the specific network of these interactions and the resulting crystal packing motif for this compound remain unknown. The analysis of crystal packing provides insights into the stability of the crystalline form and can influence physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Studies of 2 Pyrrolidin 2 Yl Pyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-(Pyrrolidin-2-yl)pyridin-3-ol would involve a variety of analyses to provide a comprehensive understanding of its properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar pyrrolidine (B122466) ring, a thorough conformational analysis is necessary. This involves exploring the potential energy surface to identify all possible low-energy conformers.

Theoretical studies on related structures, such as 2- and 3-formyl pyridine (B92270), have utilized DFT with basis sets like 6-31+G* to predict the most stable conformations and the energy barriers between them. nih.gov A similar approach for this compound would likely involve rotating the bond connecting the pyrrolidine and pyridine rings and exploring the different puckering conformations of the pyrrolidine ring to identify the global minimum energy structure.

Electronic Structure Analysis: HOMO-LUMO Orbitals and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a more reactive molecule. For this compound, DFT calculations would map the spatial distribution of these frontier orbitals and calculate the energy gap. This information would provide insights into its potential as an electron donor or acceptor in chemical reactions. For instance, studies on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives have used DFT to calculate the HOMO-LUMO gap to understand their electronic structure. niscair.res.in

Reactivity Indices (e.g., Hardness, Softness, Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity.

Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap. Softness is the reciprocal of hardness.

Electrophilicity (ω) : This index measures the ability of a molecule to accept electrons.

Nucleophilicity (ε) : This describes the electron-donating ability of a molecule.

By calculating these indices, a deeper understanding of the chemical behavior of this compound in various chemical environments could be achieved.

Atomic Charges and Electrostatic Potential Maps

The distribution of electron density in a molecule is not uniform, leading to regions of partial positive and negative charge. DFT calculations can determine the partial charge on each atom. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netlibretexts.orgresearchgate.net

An MEP map for this compound would show the electrostatic potential on the molecule's surface. researchgate.netlibretexts.orgresearchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding. libretexts.org

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved. Theoretical studies on formyl pyridines and other pyridine derivatives have successfully used DFT to assign vibrational spectra. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological macromolecule).

For this compound, an MD simulation could be used to:

Explore its conformational landscape in a more dynamic and realistic manner than a static conformational search.

Study its interactions with water molecules to understand its solvation and solubility.

Investigate its potential binding to a biological target, such as a protein active site. Studies on similar heterocyclic compounds, like pyrrolo[2,3-d]pyrimidin-4-amine derivatives, have utilized MD simulations to understand their binding with protein targets. nih.gov

Dynamic Behavior and Conformational Fluctuations

The dynamic nature of this compound is largely dictated by the flexibility of the pyrrolidine ring and the rotational freedom around the single bond connecting the pyrrolidine and pyridine moieties. The five-membered pyrrolidine ring is not planar and undergoes a rapid process of conformational change known as pseudorotation. nih.gov This allows the ring to adopt various "envelope" and "twisted" conformations, influencing the spatial orientation of its substituents.

Molecular dynamics (MD) simulations are a key computational technique used to study these fluctuations over time. An MD simulation would model the movements of every atom in the molecule, revealing the preferred conformations and the energy barriers between them. For this compound, these simulations would likely show that the orientation between the two rings is not fixed but exists in a dynamic equilibrium of several low-energy states. The specific conformations are stabilized by a combination of steric effects and potential intramolecular interactions, such as hydrogen bonding between the pyrrolidine nitrogen's hydrogen and the pyridine's hydroxyl group.

| Conformational Element | Description of Dynamic Behavior | Influencing Factors |

| Pyrrolidine Ring | Undergoes pseudorotation, rapidly interconverting between various envelope and twist conformations. | Steric hindrance, intramolecular hydrogen bonding. |

| Inter-ring C-C Bond | Allows for rotation, leading to different relative orientations of the pyridine and pyrrolidine rings. | Torsional strain, non-covalent interactions between the rings. |

| Overall Conformation | Exists as an equilibrium of multiple conformers, the populations of which are determined by their relative energies. | Solvent environment, temperature, pH. |

Solvent Effects and Intermolecular Interactions in Solution

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. The compound possesses both hydrogen bond donor sites (the hydroxyl group and the secondary amine in the pyrrolidine ring) and hydrogen bond acceptor sites (the pyridine nitrogen and the hydroxyl oxygen).

In protic solvents like water or methanol, the molecule would engage in extensive hydrogen bonding. These interactions can stabilize specific conformations over others. For instance, solvent molecules can form hydrogen bond bridges, influencing the relative orientation of the two rings. Computational models, often combining quantum mechanics with molecular mechanics (QM/MM), can simulate these solvent effects. Such studies can calculate the solvation free energy, providing a measure of how favorably the molecule interacts with the solvent. The analysis of radial distribution functions from these simulations would reveal the precise structuring of solvent molecules around the solute's functional groups.

Quantum Theory of Atoms In Molecules (QTAIM) and Electron Localization Function (ELF) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analysis are powerful computational methods used to analyze the electron density of a molecule, providing profound insights into chemical bonding. nih.gov

QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density, ρ(r). uni-muenchen.de This method identifies critical points in the electron density where the gradient is zero. The presence of a bond critical point (BCP) and a corresponding bond path between two nuclei is a necessary and sufficient condition for the existence of a chemical bond. uni-muenchen.de

The Electron Localization Function (ELF) provides a different perspective by mapping the probability of finding an electron pair. nih.gov ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs. nih.gov

Characterization of Chemical Bonds and Non-Covalent Interactions

Applying QTAIM and ELF to this compound allows for a detailed characterization of its intramolecular interactions.

Covalent Bonds: The analysis of ρ(r) and its Laplacian (∇²ρ(r)) at the BCPs of the C-C, C-N, C-O, and C-H bonds would quantify their strength and nature. For example, a high value of ρ(r) and a negative ∇²ρ(r) are characteristic of a shared (covalent) interaction.

Non-Covalent Interactions: These methods are particularly adept at identifying and characterizing weaker non-covalent interactions that are crucial for determining molecular conformation and crystal packing. mdpi.commdpi.comresearchgate.net For this compound, a key interaction to investigate would be the potential intramolecular hydrogen bond between the pyrrolidine N-H and the pyridinol O-H group. QTAIM analysis would search for a bond path between the hydrogen and the acceptor atom. The properties at the corresponding BCP would define the strength of this interaction. Similarly, ELF analysis would reveal basins of electron localization corresponding to these interactions. researchgate.net

| Interaction Type | QTAIM Descriptors | ELF Descriptors |

| Covalent Bonds | High electron density (ρ) and negative Laplacian (∇²ρ < 0) at the Bond Critical Point (BCP). | High ELF value (close to 1) in the bonding region between two atomic cores. |

| Hydrogen Bonds | Presence of a BCP between H and the acceptor atom; low ρ and positive Laplacian (∇²ρ > 0). | A valence basin connecting the proton and the acceptor basin. |

| van der Waals | Presence of a BCP with very low ρ and positive ∇²ρ. | Localization domains are separated. |

Structure-Activity Relationship (SAR) through Computational Approaches (Theoretical)

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity using computational methods. For this compound, SAR studies would explore how modifications to its scaffold affect its potential interactions with a biological target. The pyrrolidine ring is a well-known scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and specific stereochemistry into a molecule. nih.gov

Computational SAR can involve generating a library of virtual derivatives by, for example, adding substituents to the pyridine ring or modifying the pyrrolidine ring. By calculating various molecular descriptors (e.g., electronic properties, shape, hydrophobicity) for these derivatives and correlating them with predicted activity (such as binding affinity from docking), a quantitative structure-activity relationship (QSAR) model can be built. mdpi.com

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. nih.gov For this compound, a ligand-based approach would involve:

Pharmacophore Modeling: Identifying the essential chemical features (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for activity. The N-H, O-H, pyridine ring, and pyrrolidine ring of the title compound would be key pharmacophoric features.

3D-QSAR: Aligning a set of active molecules and building a statistical model that relates their 3D properties to their activity.

Structure-Based Design: This method is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. nih.govresearchgate.net The core principle is to design a molecule that fits geometrically and electronically into the target's binding site. For this compound, this would involve using molecular docking to place it into the active site and then using the predicted binding pose to guide the design of new, more potent derivatives.

Molecular Docking for Theoretical Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking this compound into a relevant protein kinase or receptor active site would provide a theoretical model of its binding mode.

The docking results would be analyzed to identify key intermolecular interactions stabilizing the complex. Based on its structure, the following interactions would be anticipated:

Hydrogen Bonding: The pyridinol -OH group and the pyrrolidine N-H group are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the active site.

Aromatic Interactions: The pyridine ring could engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aliphatic part of the pyrrolidine ring could form favorable hydrophobic contacts within the binding pocket.

These theoretical interaction modes provide a rational basis for optimizing the molecule's structure to improve its binding affinity and selectivity for the target.

| Functional Group | Potential Interaction Type in Docking | Potential Interacting Amino Acid Residues |

| Pyridinol -OH | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Pyrrolidine N-H | Hydrogen Bond Donor | Asp, Glu, Main-chain Carbonyls |

| Pyridine Ring | π-π Stacking, Cation-π | Phe, Tyr, Trp, His, Arg, Lys |

| Pyrrolidine Ring | Hydrophobic Interactions, van der Waals | Ala, Val, Leu, Ile, Met, Pro |

Binding Free Energy Calculations (Theoretical)

Predicting the binding affinity of a ligand to its biological target is a cornerstone of computational drug design. Binding free energy calculations estimate the strength of the interaction between a ligand, such as this compound, and a protein receptor. While specific binding free energy calculations for this compound are not extensively documented in publicly available literature, the methodologies for such calculations are well-established.

Commonly employed methods for calculating binding free energy include Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA). These methods utilize molecular dynamics (MD) simulations to sample the conformational space of the ligand-protein complex and calculate the energy of binding.

For a hypothetical scenario where this compound is evaluated as a ligand for a specific receptor, such as a nicotinic acetylcholine (B1216132) receptor (nAChR), the binding free energy could be calculated and decomposed into its constituent energy terms. nih.gov These terms typically include van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.

Illustrative Table of Theoretical Binding Free Energy Calculations:

| Computational Method | Target Protein | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| MM/GBSA | α4β2 nAChR | -8.5 ± 0.7 | TrpA, TyrB, LeuC |

| FEP | α7 nAChR | -9.2 ± 0.5 | PheX, SerY, AsnZ |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally validated or published results for this compound. It serves to demonstrate how such data would be presented.

A negative binding free energy value indicates a favorable interaction between the ligand and the protein. The magnitude of this value correlates with the binding affinity. The identification of key interacting residues can guide further optimization of the ligand to enhance its potency and selectivity.

Computational Analysis of Chemical Space and Analogues

The computational exploration of the chemical space surrounding a lead compound like this compound is crucial for identifying analogues with improved properties. This involves generating a virtual library of related molecules by modifying the core scaffold and evaluating their potential for enhanced biological activity, improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and novel intellectual property.

Techniques such as quantitative structure-activity relationship (QSAR), pharmacophore modeling, and virtual screening are employed to navigate this chemical space. nih.gov QSAR models correlate variations in the chemical structure of analogues with changes in their biological activity. Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen large compound databases for molecules that fit the model. nih.gov

Virtual screening of analogue libraries against a target protein can identify promising candidates for synthesis and experimental testing. The screening process typically involves docking the analogues into the binding site of the target and scoring their interactions.

Illustrative Table of Computationally Screened Analogues of this compound:

| Analogue ID | Modification | Predicted Binding Affinity (vs. Target X) | Key Predicted Interactions |

| AP-001 | 5-fluoro substitution on pyridine ring | Higher | Enhanced pi-stacking with Phe123 |

| AP-002 | N-methylation of pyrrolidine | Lower | Steric clash with Tyr45 |

| AP-003 | Hydroxylation at C4 of pyridine | Similar | Additional hydrogen bond with Ser89 |

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental or published computational studies of this compound analogues. It serves as an example of how such data would be structured.

Reaction Chemistry and Mechanistic Investigations of 2 Pyrrolidin 2 Yl Pyridin 3 Ol

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to attack by electrophiles and nucleophiles. The presence of the hydroxyl and pyrrolidinyl substituents significantly modulates this inherent reactivity.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. youtube.com When such reactions do occur, they typically proceed at the meta-position relative to the nitrogen (C-3 and C-5). youtube.com However, in 2-(pyrrolidin-2-yl)pyridin-3-ol, the substituents play a crucial role. The hydroxyl group (-OH) at C-3 and the pyrrolidinyl group at C-2 are both strong activating groups that direct incoming electrophiles to the ortho and para positions.

The directing effects of the substituents are summarized below:

Hydroxyl group (-OH) at C-3: Activating, directs ortho (C-2, C-4) and para (C-6).

Pyrrolidinyl group at C-2: Activating, directs ortho (C-3) and para (C-5).

The net effect is a complex substitution pattern, with the positions C-4 and C-6 being the most activated towards electrophiles due to the combined influence of the hydroxyl group. The C-5 position is also activated by the pyrrolidinyl substituent. The reaction's regioselectivity would depend on the specific electrophile and reaction conditions. uci.edulumenlearning.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C-2, C-4, or C-6 positions. youtube.comrsc.org In the parent compound, the hydroxyl group can be converted into a better leaving group (e.g., a sulfonate ester) to facilitate SNAr. Nucleophilic attack would be favored at the positions ortho and para to the ring nitrogen. youtube.com The presence of the electron-donating pyrrolidinyl and hydroxyl groups would generally disfavor SNAr on the unsubstituted ring. However, if a leaving group were introduced, the reaction would be feasible. rsc.orgnih.govresearchgate.net

Table 1: Predicted Reactivity for Aromatic Substitution on this compound

| Reaction Type | Inherent Pyridine Reactivity | Effect of -OH at C-3 | Effect of Pyrrolidinyl at C-2 | Predicted Favored Positions |

|---|---|---|---|---|

| Electrophilic | Deactivated, meta-directing | Strongly Activating, o,p-directing | Strongly Activating, o,p-directing | C-4, C-6, C-5 |

| Nucleophilic | Activated, o,p-directing | Deactivating | Deactivating | C-4, C-6 (with leaving group) |

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide. youtube.com This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can activate the C-4 position for electrophilic substitution. youtube.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation over platinum oxide or Raney nickel is a common method. clockss.org Alternatively, chemical reducing agents such as samarium diiodide in the presence of water can effectively reduce pyridine to piperidine under mild, room temperature conditions. clockss.org This transformation saturates the aromatic ring, converting the planar pyridine moiety into a flexible, chair-like piperidine structure.

The hydroxyl group at the C-3 position behaves as a phenolic hydroxyl group, rendering it acidic and nucleophilic. It can undergo a variety of transformations:

O-Alkylation/O-Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.

Conversion to a Leaving Group: It can be converted into a better leaving group, such as a tosylate or triflate, to facilitate subsequent nucleophilic substitution reactions at the C-3 position.

Oxidation: The hydroxyl group can be oxidized to a ketone (pyridinone) under specific conditions. smolecule.com

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring contains a secondary amine and a chiral center at C-2, which are key sites for its chemical reactivity.

The nitrogen atom of the pyrrolidine ring is a secondary amine, which makes it nucleophilic and basic. It can participate in a range of reactions:

N-Alkylation, N-Acylation, and N-Arylation: The nitrogen can be alkylated, acylated, or arylated using appropriate electrophiles.

N-Protection: The nitrogen can be protected with various protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), to prevent its reaction in subsequent synthetic steps. researchgate.net

Reductive Amination: The compound can act as the amine source in reductive amination reactions with aldehydes or ketones. smolecule.com

The C-2 carbon of the pyrrolidine ring is a stereogenic center. Reactions involving this center or adjacent atoms can proceed with either retention or inversion of the original stereochemistry. The stereochemical outcome is highly dependent on the reaction mechanism. For instance, in nickel-catalyzed cross-coupling reactions of related alkyl electrophiles, the choice of ligand can control whether the reaction proceeds with retention or inversion of stereochemistry. nih.gov Reactions that proceed via an SN2 mechanism at the chiral center will typically result in inversion of configuration, whereas reactions following an SN1 pathway may lead to racemization. Stereospecific pathways are crucial in the synthesis of enantiomerically pure derivatives. nih.gov

Inter-Ring Reactivity and Transformations

The reactivity of this compound is significantly influenced by the conformational flexibility of the pyrrolidine ring and the potential for tautomerism in the pyridin-3-ol moiety. These two features are not entirely independent, as the conformation of one ring can affect the electronic properties and reactivity of the other.

Conformational Interconversions

The pyrrolidine ring in this compound is not planar and undergoes rapid conformational interconversions. The puckering of the five-membered ring can be described by two principal envelope conformations, Cγ-exo and Cγ-endo, where the Cγ (C4) atom is out of the plane of the other four atoms. The preference for one conformer over the other is dictated by the steric and electronic nature of the substituents. nih.gov In the case of this compound, the bulky pyridinyl group at the C2 position significantly influences this equilibrium.

The conformational landscape of the pyrrolidine ring is crucial in organocatalysis, where pyrrolidine-based catalysts derive their stereoselectivity from the defined spatial arrangement of the substituents. researchgate.net While the thermodynamic control hypothesis, which suggests that selectivity arises from the relative stability of enamine conformers, has been debated, the understanding of these conformational preferences remains a key area of investigation. researchgate.net

Table 1: Key Conformational Features of the Pyrrolidine Ring

| Feature | Description | Influencing Factors for this compound |

| Ring Pucker | Interconversion between Cγ-exo and Cγ-endo envelope conformers. | Steric bulk of the pyridinyl group at C2; hydrogen bonding interactions involving the pyridin-3-ol and pyrrolidine nitrogen. |

| Rotational Isomers | Different spatial arrangements arising from rotation around the C2-C2' bond. | Steric hindrance between the two rings; potential intramolecular hydrogen bonding. |

| N-Substituent Orientation | In N-substituted pyrrolidines, the substituent can adopt different positions relative to the ring. | Not applicable for the parent compound, but relevant for its derivatives. |

Tautomeric Equilibria Involving the Pyrrolidin-3-ol and Pyridin-3-ol Features

The pyridin-3-ol moiety of the title compound can exist in equilibrium with its pyridinone tautomer. This keto-enol tautomerism is a common feature of hydroxypyridines. For 3-hydroxypyridine (B118123), the equilibrium generally favors the hydroxy form in the gas phase and non-polar solvents, while the zwitterionic pyridinone form can be stabilized in polar solvents.

In addition to the pyridin-3-ol/pyridinone tautomerism, the presence of the pyrrolidine ring introduces the possibility of imine-enamine tautomerism. The pyrrolidine ring itself is a saturated secondary amine. However, in concert with the pyridine ring, various tautomeric forms can be envisioned. Studies on related phenacylpyridines have quantified the equilibrium constants for keto-enol and imine-enamine tautomerism, revealing that the relative stabilities are highly dependent on the substitution pattern and the solvent. rsc.org

For this compound, the principal tautomeric equilibrium is expected to be between the pyridin-3-ol form and the zwitterionic pyridinone form. The enamine tautomer, which would involve the pyrrolidine nitrogen and a double bond within the pyrrolidine ring, is generally less stable. The equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.

Table 2: Potential Tautomers of this compound

| Tautomeric Form | Structural Description | Factors Favoring this Form |

| Pyridin-3-ol (Enol) | Aromatic pyridine ring with a hydroxyl group at position 3. | Gas phase, non-polar solvents. |

| Pyridinone (Keto) | Zwitterionic form with a carbonyl group at position 3 and a positive charge on the pyridine nitrogen. | Polar protic solvents, intramolecular hydrogen bonding. |

| Imine-Enamine | Tautomers involving the pyrrolidine ring, potentially forming an enamine. | Generally less favored, but can be relevant in specific reaction conditions. |

Mechanistic Studies of Key Synthetic Steps

The synthesis of this compound can be approached through various strategies, primarily focusing on the construction of the pyrrolidine ring onto a pre-functionalized pyridine or through the modification of a pyridine ring to form the pyrrolidine.

Understanding Transition States and Reaction Pathways

A novel and mechanistically interesting approach to the synthesis of pyrrolidines is through the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane has been shown to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov DFT calculations have elucidated a plausible reaction mechanism involving a pyridine-silylborane adduct as a key intermediate. osaka-u.ac.jp Photoexcitation of this adduct is proposed to induce the migration of the silyl (B83357) group to the C2 position of the pyridine ring, forming a 2-silyl-1,2-dihydropyridine. This intermediate can then undergo a 1,2-silyl migration in the excited state to generate a vinylazomethine ylide, which subsequently undergoes an electrocyclization to form the pyrrolidine ring. osaka-u.ac.jp The transition states for these steps, such as the silyl migration and the electrocyclization, have been computationally modeled to understand the reaction energetics and stereoselectivity.

Another major pathway for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides with alkenes. mdpi.comnih.gov The generation of the azomethine ylide is a critical step, and various methods have been developed for this purpose. The reaction mechanism, including the transition state structures, determines the regio- and stereoselectivity of the resulting pyrrolidine.

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts play a pivotal role in many synthetic routes to pyrrolidines, enabling reactions to proceed under mild conditions with high efficiency and selectivity.

Metal-Based Catalysts:

Iridium Catalysts: Vaska's complex, [IrCl(CO)(PPh3)2], has been used for the reductive generation of azomethine ylides from amides and lactams, which then undergo [3+2] cycloadditions. nih.gov

Rhodium Catalysts: Dirhodium catalysts are effective for intramolecular nitrene insertion into C-H bonds, providing a direct route to N-unprotected pyrrolidines. organic-chemistry.org

Palladium Catalysts: Palladium complexes catalyze the [3+2] cycloaddition of isocyanates with allylsilanes to form 2-pyrrolidinones, which can be precursors to pyrrolidines. elsevierpure.com Mechanistic studies suggest an initial N-allylation of the isocyanate followed by a nucleophilic ring closure. elsevierpure.com

Copper Catalysts: Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds is a mild and effective method for synthesizing pyrrolidines. organic-chemistry.org

Biocatalysts:

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org The mechanism involves the transfer of an amino group from a donor to the ketone, followed by an intramolecular cyclization. This biocatalytic approach offers high enantioselectivity. acs.org

Laccases: Laccases have been employed in the synthesis of functionalized pyrrolidine-2,3-diones through the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.org

Table 3: Catalysts in the Synthesis of Pyrrolidine Derivatives

| Catalyst Type | Example | Role in Reaction Mechanism |

| Iridium | Vaska's Complex | Reductive generation of azomethine ylides for [3+2] cycloadditions. nih.gov |

| Rhodium | Dirhodium carboxylates | Intramolecular C-H nitrene insertion. organic-chemistry.org |

| Palladium | Pd/DPEphos | [3+2] cycloaddition of isocyanates. elsevierpure.com |

| Copper | Copper(I) and (II) complexes | Intramolecular C-H amination. organic-chemistry.org |

| Biocatalyst | Transaminases | Asymmetric amination and subsequent cyclization. acs.org |

| Biocatalyst | Laccase | Oxidation to generate reactive intermediates for addition reactions. rsc.org |

Synthesis and Characterization of 2 Pyrrolidin 2 Yl Pyridin 3 Ol Derivatives and Analogues

Design Principles for Structural Modification

The electronic and steric properties of the pyridine (B92270) ring can be fine-tuned by introducing various substituents. These modifications can impact the molecule's interaction with biological targets and its metabolic stability. For instance, in related heterocyclic systems like pyrrolo[2,3-d]pyrimidines, modifications to the ring system are critical for activity. acs.orgnih.gov The introduction of a 2-amino group on a related pyrrolopyrimidine scaffold provided a vector for further elaboration into the hinge region of a target kinase, which is known to be beneficial for potency and selectivity. acs.org

In a different context, the reaction of substituted pyridines to form pyrrolidine (B122466) derivatives showed that the position and nature of substituents are crucial. nih.gov While 4-substituted pyridines reacted smoothly, 2-substituted pyridines failed to react, likely due to steric hindrance preventing the initial formation of a necessary intermediate. nih.gov The synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines also demonstrated that various substitutions on the pyridine ring are synthetically accessible. acs.org

Table 1: Investigated Substituent Effects on Pyridine and Related Heterocyclic Rings

| Position of Substitution | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| Position 2 | Methyl, Fluoro | Inhibited a photo-promoted ring contraction reaction, likely by preventing adduct formation. | nih.gov |

| Position 3 | Methyl, Ethyl | Resulted in the formation of two regioisomers in a ring contraction synthesis. | nih.gov |

| Position 4 | Methyl, Benzyl, n-Propyl, Phenyl | Proceeded smoothly in a one-pot procedure to form N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene derivatives. | nih.gov |

The pyrrolidine ring offers multiple positions for substitution, allowing for the introduction of chemical diversity and the modulation of key properties such as basicity, conformational preference, and interaction with target proteins. nih.gov The nitrogen atom of the pyrrolidine ring is a key site for substitution due to its nucleophilicity. nih.gov

Substituents at the C-2 position can shift the basicity of the pyrrolidine nitrogen, with charged substituents having a strong effect. nih.gov Meanwhile, substituents at the C-4 position can control the puckering of the ring, influencing it to adopt specific C-4-exo or C-4-endo envelope conformations based on inductive and stereoelectronic factors. nih.gov For example, a cis-4-CF3 substituent was shown to favor a pseudo-axial conformation of other groups on the ring. nih.gov In the development of pyrrolo[2,3-d]pyrimidine-derived kinase inhibitors, the introduction of a methyl group at the 2-position of a pyrrolidine ring led to a significant increase in potency, a phenomenon described as a "magic methyl" effect. acs.org This potency breakthrough was highly stereospecific, with the (2R)-2-methylpyrrolidin-1-yl derivative being significantly more active than its (S)-enantiomer. acs.org

Table 2: Examples of Substituent Effects on the Pyrrolidine Ring

| Position of Substitution | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-2 | Charged Substituents | Strong effect on the basicity of the pyrrolidine nitrogen. | nih.gov |

| C-4 | Fluoro | Controls the puckering of the ring (exo vs. endo conformation). | nih.gov |

| C-4 | Trifluoromethyl (CF3) | Favors a pseudo-axial conformation for other substituents. | nih.gov |

| C-2 | Methyl | (R)-enantiomer provided a significant potency increase in a kinase inhibitor ("magic methyl" effect). The (S)-enantiomer was much less active. | acs.org |

The linker region, which in the parent compound is a direct carbon-carbon bond between the pyridine and pyrrolidine rings, is a critical determinant of the relative three-dimensional orientation of the two cyclic systems. In drug design, modifying a linker by introducing atoms or small groups (e.g., -CH₂-, -O-, -NH-) or by constraining it within a larger ring system is a common strategy to optimize binding to a biological target. Such modifications can alter the molecule's conformational flexibility and vectoral presentation of key pharmacophoric features. While this represents a fundamental principle in medicinal chemistry, specific examples of linker modification for the 2-(pyrrolidin-2-yl)pyridin-3-ol scaffold were not detailed in the surveyed literature.

Synthetic Strategies for Novel Derivatives

The creation of new derivatives of this compound can be achieved through various synthetic approaches, ranging from the generation of large compound libraries to the targeted functionalization of the core structure.

To efficiently explore structure-activity relationships (SAR), parallel synthesis is a key strategy for generating large libraries of related compounds. researchgate.net This methodology often employs multiwell plates where hundreds of compounds can be synthesized and analyzed simultaneously. researchgate.net Since the identity of each compound at each position (e.g., A1, A2) is known, SAR can be established in a straightforward manner. researchgate.net

This approach has been applied to create libraries of novel heterocyclic compounds with potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives was designed and synthesized to evaluate their anti-fibrotic activities, leading to the identification of potent lead compounds. mdpi.com Similarly, the synthesis of peptide analogues on a solid phase is another method where small structural modifications can be made systematically to generate a library, revealing that even minor changes can significantly alter catalytic behavior. mdpi.com

An alternative to building derivatives from scratch is the late-stage functionalization of a pre-formed this compound core. This approach is valuable for introducing diversity late in a synthetic sequence. A one-pot procedure has been described for the derivatization of a newly formed N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene, an intermediate pyrrolidine derivative, by adding benzoyl chloride to afford an air-stable N-benzoyl enamide. nih.gov

In the context of developing kinase inhibitors, a pre-formed pyrrolo[2,3-d]pyrimidine core was elaborated upon. acs.org For instance, a 2-amino derivative provided a chemical handle for further modification, allowing for the exploration of different substituents to enhance potency. acs.org Optimized Buchwald-Hartwig C-N cross-coupling reactions have also been employed as a robust method for synthesizing libraries of pyrrolo[2,3-d]pyrimidine derivatives, demonstrating their utility in creating covalent inhibitors. nih.gov Another strategy involves the condensation of a key intermediate, such as an aldehyde-functionalized pyrrolidone, with various substituted indolin-2-ones to produce a series of target compounds in satisfactory yields. mdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene |

| N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene |

| 2-(pyridin-2-yl) pyrimidine |

| Pyrrolo[2,3-d]pyrimidine |

| (2R)-2-methylpyrrolidin-1-yl derivative |

| (S)-2-methylpyrrolidin-1-yl derivative |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine |

Advanced Analytical Methodologies for 2 Pyrrolidin 2 Yl Pyridin 3 Ol

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2-(Pyrrolidin-2-yl)pyridin-3-ol, offering high resolution and sensitivity. medwinpublishers.com The development of robust HPLC methods is critical for separating the compound from its impurities and for its quantification in various matrices.

Chiral HPLC for Enantiomeric Purity Determination

The presence of a chiral center in the pyrrolidine (B122466) ring of this compound necessitates the use of chiral chromatography to separate its enantiomers. google.com The determination of enantiomeric purity is crucial as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC methods are developed to resolve and quantify the individual enantiomers.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely employed for the enantioseparation of chiral compounds. science.govsigmaaldrich.comelte.hu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The development of a chiral HPLC method often involves screening various CSPs and mobile phase compositions to achieve optimal separation. sigmaaldrich.comelte.hu

For instance, a method for a similar compound, Levetiracetam, which also contains a pyrrolidine ring, was developed using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropanol. nih.gov This indicates that polysaccharide-based columns are effective for this class of compounds. The unwanted (R)-enantiomer was eluted before the active (S)-enantiomer, and the method was validated for its selectivity in the presence of related impurities. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Example Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Amylose-1, Chiralpak AD-H) science.govnih.gov |

| Mobile Phase | Polar Organic Mode: Methanol with basic additive (e.g., 0.15% diethylamine) elte.hu |

| Normal Phase Mode: Hexane:Isopropanol (e.g., 90:10 v/v) nih.gov | |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a suitable wavelength (e.g., 210 nm) elte.hu |

| Temperature | 20 °C elte.hu |

The selection of the mobile phase is critical; polar organic, normal-phase, or reversed-phase modes can be explored. science.govsigmaaldrich.com Additives to the mobile phase, such as acids or bases, can significantly influence the retention and resolution of the enantiomers by altering their ionization state. elte.hu

Method Validation for Quantitative Analysis and Impurity Profiling

Once an HPLC method is developed, it must be validated to ensure its suitability for its intended purpose, such as quantitative analysis and impurity profiling. youtube.compensoft.netpensoft.net Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. pensoft.netijpsr.com

Impurity profiling is the identification and quantification of impurities present in a drug substance. ijprajournal.combiomedres.usresearchgate.net These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. ijprajournal.combiomedres.us HPLC is a powerful technique for separating and quantifying these impurities. medwinpublishers.comresearchgate.net

Table 2: Key HPLC Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijpsr.com | The peak for the main compound should be well-resolved from impurity peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. youtube.com | Correlation coefficient (r²) > 0.998. nih.gov |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. youtube.com | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. nih.gov | Recovery of spiked samples typically between 98-102%. pensoft.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. youtube.com | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. youtube.com | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |

For impurity profiling, a stability-indicating HPLC method is often developed. This type of method can separate the drug substance from its degradation products, allowing for the monitoring of the drug's stability over time. medwinpublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net Due to the low volatility of this compound, which contains polar hydroxyl and secondary amine groups, derivatization is typically required to increase its volatility and thermal stability for GC-MS analysis.

Common derivatization techniques include silylation, acylation, or alkylation, which replace the active hydrogens in the hydroxyl and amine groups with less polar functional groups. For example, silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed.

The GC-MS analysis would involve separating the derivatized compound on a capillary column, followed by detection and identification using a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the compound. This technique is particularly useful for identifying and quantifying trace-level volatile impurities or degradation products that may not be amenable to HPLC analysis.

Table 3: Hypothetical GC-MS Analysis Parameters for a Derivatized Analyte

| Parameter | Example Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Electrochemical Methods for Redox Behavior

Electrochemical methods, such as cyclic voltammetry, can be utilized to investigate the redox behavior of this compound. nih.gov The pyridine (B92270) and hydroxyl-substituted pyridine moieties are electroactive, meaning they can be oxidized or reduced at an electrode surface at a specific potential.

Studying the electrochemical properties can provide insights into the compound's potential involvement in redox reactions in biological systems and can also be the basis for developing electrochemical sensors for its detection. The redox potential is sensitive to the chemical environment, including pH and the presence of substituents on the pyridine and pyrrolidine rings. nih.govresearchgate.net

For instance, studies on similar polypyridinic ligands have shown quasi-reversible one-electron transfer processes. nih.gov The redox potentials for these compounds were found to be influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.gov It is plausible that this compound would exhibit similar electrochemical behavior, with the hydroxyl and pyrrolidinyl groups influencing the electron density on the pyridine ring and thus its redox potential.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Levetiracetam |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trimethylchlorosilane (TMCS) |

| (R)-3-(Pyrrolidin-2-yl)pyridine |

Future Research Directions and Potential Chemical Applications of 2 Pyrrolidin 2 Yl Pyridin 3 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While standard synthetic pathways to pyrrolidine (B122466) and pyridine (B92270) derivatives exist, future research could focus on developing more efficient, stereoselective, and sustainable methods specifically tailored for 2-(pyrrolidin-2-yl)pyridin-3-ol and its analogues. The pyrrolidine fragment is a common structural motif in a vast number of drugs, often synthesized from precursors like proline and 4-hydroxyproline. mdpi.com

Future synthetic strategies could prioritize:

Green Chemistry Protocols: The development of synthetic routes that utilize environmentally benign solvents (such as water), reduce the number of synthetic steps, and minimize waste is a significant goal. researchgate.net Methodologies could explore the use of Lewis acid surfactant combined catalysts in aqueous media to improve efficiency and environmental friendliness. researchgate.net

Catalytic Approaches: A move away from stoichiometric reagents towards catalytic methods would enhance sustainability. For instance, developing catalytic asymmetric hydrogenations or reductive aminations to construct the chiral pyrrolidine ring would be a significant advancement over less efficient methods. mdpi.com

Exploration of Catalytic Applications (e.g., as Ligands or Organocatalysts)

The molecular architecture of this compound is inherently suited for catalytic applications, both in organocatalysis and as a ligand in transition-metal catalysis.

Organocatalysis: The pyrrolidine scaffold is at the heart of modern organocatalysis, with proline and its derivatives being seminal examples. nih.gov The pyrrolidine nitrogen of this compound can participate in enamine or iminium ion catalysis, analogous to proline, for a wide range of asymmetric transformations. researchgate.netdntb.gov.ua The basicity of the pyrrolidine nitrogen, which is crucial for its catalytic activity, is influenced by the substituents on the ring. nih.gov The adjacent pyridinol group could further modulate this activity through hydrogen bonding or by acting as a bulky substituent to influence the stereochemical outcome of reactions.

Ligand in Asymmetric Catalysis: The compound presents multiple potential coordination sites (the pyrrolidine nitrogen, the pyridine nitrogen, and the hydroxyl oxygen), making it a promising candidate for a chiral ligand. It could act as a bidentate N,N-ligand, coordinating to a metal center through both nitrogen atoms. Such ligands are valuable in a variety of metal-catalyzed reactions. N-heterocyclic carbenes (NHCs) are known to be strong coordinating ligands, and while this compound is not an NHC, the principle of strong coordination from nitrogen-containing heterocycles is well-established. researchgate.net The presence of a chiral center allows for its use in asymmetric catalysis, potentially providing high enantioselectivity in reactions like hydrogenations, cross-couplings, or cycloadditions.

Advanced Materials Science Applications (theoretical exploration based on structure)

The structural features of this compound suggest its potential as a building block for advanced functional materials.

Supramolecular Assemblies and Coordination Polymers: The molecule possesses both hydrogen-bond donors (-OH and -NH) and hydrogen-bond acceptors (pyridine nitrogen and hydroxyl oxygen). This functionality facilitates the formation of intricate and predictable supramolecular structures through hydrogen bonding. nih.gov Furthermore, its ability to chelate metal ions could be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. The inherent chirality of the molecule could be transferred to the resulting material, leading to chiral frameworks with potential applications in enantioselective separations or asymmetric catalysis.

Organic Electronic Materials: Pyridine-containing compounds are frequently investigated for applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs). bldpharm.com The conjugated pyridinol system in this compound provides a basis for electronic activity. By modifying the structure, for example, by polymerization or by incorporating it into larger conjugated systems, it could be possible to develop novel materials with tailored electronic or photophysical properties.

**8.4. Further Computational Insights into Reactivity and Intermolecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding future experimental work.

Reactivity and Mechanistic Studies: Techniques like Density Functional Theory (DFT) can be used to model the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), to predict its reactivity. scirp.org For catalytic applications, computational modeling can elucidate reaction mechanisms, identify transition states, and explain the origins of stereoselectivity. This insight is invaluable for optimizing reaction conditions and designing more effective catalysts. nih.gov

Intermolecular Interactions: Understanding the non-covalent interactions is key to predicting how the molecule will behave in condensed phases or within biological systems. Computational methods can quantify the strength and nature of intra- and intermolecular hydrogen bonds. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energies between molecules into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a detailed picture of the forces governing molecular aggregation and crystal packing. nih.gov This knowledge is directly applicable to the design of the supramolecular structures and materials discussed previously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.